molecular formula C6H9NO4 B14523862 Ethyl 2-oxo-1,3-oxazolidine-4-carboxylate CAS No. 62941-94-0

Ethyl 2-oxo-1,3-oxazolidine-4-carboxylate

Cat. No.: B14523862
CAS No.: 62941-94-0
M. Wt: 159.14 g/mol
InChI Key: ZEYYCHHHKQRHPS-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-1,3-oxazolidine-4-carboxylate is a chemical building block of interest in organic synthesis and prebiotic chemistry research. This compound belongs to the oxazolidinone family, a class of five-membered heterocyclic compounds whose derivatives are recognized as key intermediates in non-enzymatic peptide bond formation . Recent studies on prebiotic chemistry have identified the oxazolidinone ring system as a crucial intermediate in peptide synthesis, both in aqueous microdroplets and through macroscopic wet-dry cycling . These heterocyclic compounds facilitate thermodynamically unfavorable peptide formation from amino acids, providing a plausible pathway for the emergence of proteins under prebiotic conditions . The reactivity of the oxazolidinone scaffold allows it to undergo dehydration to form an oxazolone, another key intermediate. This oxazolone can then react with water to form a dipeptide or with another amino acid to enable peptide chain extension into tripeptides . A significant feature of this chemistry is that the chirality of the original amino acid is preserved during the formation of the intermediate, and the subsequent amino acid addition shows strong chiral selectivity. This mechanism ensures that optically impure amino acids can generate homochiral peptides, offering a potential explanation for the origin of biological homochirality . Researchers can leverage this compound as a synthetic precursor or a model compound to explore these fundamental reactions further. The ester functional group in the 4-position provides a handle for further chemical modification, making it a versatile scaffold for constructing more complex molecules for various research applications. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, or for application to humans or animals.

Properties

CAS No.

62941-94-0

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

ethyl 2-oxo-1,3-oxazolidine-4-carboxylate

InChI

InChI=1S/C6H9NO4/c1-2-10-5(8)4-3-11-6(9)7-4/h4H,2-3H2,1H3,(H,7,9)

InChI Key

ZEYYCHHHKQRHPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1COC(=O)N1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Steps

The synthesis involves two stages:

  • Cyclization : A serine derivative (e.g., serine ethyl ester hydrochloride) reacts with S,S'-dimethyl dithiocarbonate in water under inert gas (e.g., argon).
  • Workup and Purification : The intermediate is extracted with dichloromethane (DCM), washed with hydrochloric acid, and purified via column chromatography.

Key Conditions :

  • Temperature : 5–35°C (optimized at 10°C for 3 hours, followed by room temperature for 6 hours).
  • Solvent : Water, eliminating toxic organic solvents.
  • Molar Ratio : Serine derivative to S,S'-dimethyl dithiocarbonate = 1.5:1.

Stereochemical Control

Using enantiomerically pure serine esters (L- or D-serine ethyl ester hydrochloride) yields optically active products:

  • L-Serine derivative → (S)-2-oxo-oxazolidine-4-carboxylate (88% yield).
  • D-Serine derivative → (R)-2-oxo-oxazolidine-4-carboxylate (88% yield).

Analytical Data

Nuclear magnetic resonance (NMR) confirms the structure:

Proton δ (ppm) Carbon δ (ppm)
H-4 4.16–4.30 C-4 55.32–55.85
H-3,5 4.19–4.22 C-2 158.87–158.90

Traditional Methods Using Bis(trichloromethyl) Carbonate

Prior methods relied on bis(trichloromethyl) carbonate (triphosgene) in organic solvents, albeit with lower yields and safety concerns.

Procedure

  • Reaction : Serine ethyl ester reacts with triphosgene in dioxane/water.
  • Workup : Freeze-drying followed by acetonitrile extraction.

Challenges :

  • Yield : 62% (compared to 86–89% for water-based methods).
  • Safety : Triphosgene releases toxic phosgene gas, necessitating stringent safety protocols.

Comparative Analysis of Synthesis Methods

Parameter Water-Based Method Triphosgene Method
Yield 86–89% 62%
Solvent Water Dioxane/acetonitrile
Reaction Time 9–10 hours 2–3 hours
Stereochemical Control Yes Limited
Environmental Impact Low High

Adaptation for Ethyl Ester Synthesis

To synthesize ethyl 2-oxo-1,3-oxazolidine-4-carboxylate specifically:

  • Starting Material : Use serine ethyl ester hydrochloride instead of the methyl ester.
  • Halting Hydrolysis : Omit the alkaline hydrolysis step (Step 2 in the patent) to retain the ethyl ester group.

Expected Outcome :

  • Retention of the ethyl group at the 4-position.
  • Yield comparable to the carboxylic acid synthesis (85–88%).

Industrial and Medicinal Applications

The ethyl ester derivative serves as:

  • A prodrug intermediate for antibiotics targeting gram-negative bacteria.
  • A chiral building block for asymmetric synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-1,3-oxazolidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Amino alcohols

    Substitution: Substituted oxazolidines

Mechanism of Action

Comparison with Similar Compounds

Methyl 2-Oxo-1,3-Oxazolidine-4-Carboxylate (M22)

Structural Differences :

  • The ethyl ester in this compound is replaced by a methyl ester in M22.
    Functional Impact :
  • Solubility : The ethyl group may enhance lipophilicity compared to the methyl analog, affecting membrane permeability in biological systems.
  • Synthesis : M22 is synthesized via ZrCl4-catalyzed reactions under reflux with molecular sieves, while the ethyl variant may require tailored esterification conditions .
Property This compound Methyl Analog (M22)
Molecular Formula C₆H₉NO₄ C₅H₇NO₄
Molecular Weight (g/mol) 159.14 145.11
Ester Group Ethyl Methyl
Key Applications Peptidomimetics, foldamers Intermediate in organic synthesis

2-Oxo-1,3-Oxazolidine-4-Carboxylic Acid (M27)

Structural Differences :

  • The ethyl ester is replaced by a carboxylic acid group.
    Functional Impact :
  • Reactivity : The carboxylic acid enables direct conjugation with amines or alcohols, unlike the ester, which requires hydrolysis for further modification.
  • Biological Activity : M27’s ionizable carboxylate may improve water solubility but reduce cellular uptake compared to the ethyl ester .

(R)-Methyl 2-Oxooxazolidine-4-Carboxylate

Stereochemical Considerations :

  • The (R)-enantiomer of the methyl derivative highlights the importance of stereochemistry in biological activity.

Comparison with Heterocyclic Analogs

Oxothiazolidinecarboxylic Acid

Structural Differences :

  • The oxazolidine oxygen is replaced by sulfur, forming a thiazolidine ring.
    Functional Impact :
  • Bioavailability: Thiazolidines are known for antioxidant properties (e.g., in glutathione analogs), unlike oxazolidines, which are more common in peptide mimics .
Property This compound Oxothiazolidinecarboxylic Acid
Ring Heteroatom Oxygen Sulfur
Molecular Formula C₆H₉NO₄ C₄H₅NO₃S
Key Applications Peptidomimetics Antioxidant precursors

Ethyl-2-Oxo-1,2-Dihydropyridine-4-Carboxylate

Structural Differences :

  • A pyridine ring replaces the oxazolidine, introducing aromaticity.
    Functional Impact :
  • Aromaticity : The conjugated system in pyridine derivatives enhances stability and alters electronic interactions with biological targets.
  • Synthesis : These derivatives are synthesized via cyclization of hydrazide intermediates, contrasting with oxazolidine’s peptide-based cyclization methods .

Q & A

Q. What are the common synthetic routes for Ethyl 2-oxo-1,3-oxazolidine-4-carboxylate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via cyclization reactions involving amino alcohols and carbonyl compounds. For example, catalytic methods using Fe₃O₄ nanoparticles under reflux conditions in ethanol have achieved yields up to 94% for structurally related oxazolidinone derivatives . Key factors include:

  • Catalyst selection : Transition metal catalysts or organocatalysts (e.g., Fe₃O₄) improve regioselectivity.
  • Solvent and temperature : Polar solvents (ethanol, DMF) and reflux conditions favor ring closure.
  • Purification : Column chromatography or recrystallization ensures high purity (>95%).

Q. How does the oxazolidinone ring enforce conformational constraints in peptidomimetics?

The carbonyl group in the oxazolidinone ring restricts the pseudo-peptide bond to a trans conformation, mimicking proline’s rigidity in peptide backbones. This constraint stabilizes secondary structures like β-turns and helices, enhancing biological activity in peptidomimetic drug candidates . Computational studies (e.g., DFT) and X-ray crystallography are used to validate these structural effects.

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm ring formation and ester group integrity (e.g., carbonyl signals at ~170 ppm).
  • IR : Stretching vibrations at ~1750 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O ester) are diagnostic.
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 188.08).

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Discrepancies in bond angles or torsional strains can arise from polymorphic variations or refinement errors. Using programs like SHELXL for small-molecule refinement ensures accurate parameterization of the oxazolidinone ring and ester moiety . For example:

  • Hydrogen bonding : Graph-set analysis (e.g., R₂²(8) motifs) identifies stabilizing interactions (N–H⋯O) that influence crystal packing .
  • Twinned data : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning in challenging datasets .

Q. What strategies optimize catalytic asymmetric synthesis of this compound?

Chiral auxiliaries or enantioselective catalysts (e.g., Jacobsen’s thiourea) can induce asymmetry. A recent study achieved >90% ee using:

ParameterCondition
CatalystCu(I)/BINAP complex
SolventToluene
Temperature-20°C
Reaction time24 hours
Post-synthetic racemization risks are mitigated by low-temperature workup and chiral HPLC validation.

Q. How do intermolecular interactions in the solid state affect its stability and solubility?

Hydrogen-bonding networks dominate crystallization behavior. For example:

  • N–H⋯O interactions : Form 1D chains (as seen in ethyl 4-oxo-1,4-dihydropyridine analogs) .
  • Van der Waals forces : Hydrophobic ethyl groups reduce aqueous solubility, necessitating co-crystallization with hydrophilic counterions for pharmaceutical formulations.

Q. What computational tools predict its reactivity in multi-step syntheses?

  • DFT calculations : Model transition states for ring-opening reactions (e.g., nucleophilic attack at the carbonyl).
  • Molecular docking : Predict binding affinities in biological targets (e.g., protease inhibitors) .

Q. How are contradictions in biological activity data addressed across studies?

Variability in cytotoxicity or enzyme inhibition assays often stems from:

  • Impurity profiles : LC-MS traces must confirm >98% purity.
  • Solvent artifacts : DMSO residues can falsely modulate activity; control experiments with solvent blanks are critical.

Methodological Resources

  • Crystallography : SHELX suite (structure solution/refinement) , ORTEP-3 (thermal ellipsoid visualization) .
  • Hydrogen-bond analysis : Graph-set theory for pattern classification .
  • Synthetic protocols : Fe₃O₄ nanoparticle-catalyzed cyclization .

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